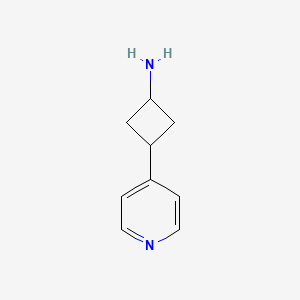![molecular formula C20H13N5O2 B13075929 4-((8-(4-Cyanophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)amino)benzoic acid CAS No. 1202618-28-7](/img/structure/B13075929.png)
4-((8-(4-Cyanophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)amino)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((8-(4-Cyanophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)amino)benzoic acid is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a triazolo[1,5-a]pyridine ring system, which is fused with a benzoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((8-(4-Cyanophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)amino)benzoic acid typically involves a multi-step process. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of microwave irradiation can be advantageous due to its ability to reduce reaction times and improve yields. Additionally, mechanochemical methods involving the reaction between azinium-N-imines and nitriles in the presence of copper acetate have also been developed .
化学反应分析
Types of Reactions
4-((8-(4-Cyanophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazolo[1,5-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines.
科学研究应用
4-((8-(4-Cyanophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)amino)benzoic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: The compound is investigated for its potential use in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes and receptors.
Industry: It has applications in the development of materials with specific properties, such as conductivity and fluorescence.
作用机制
The mechanism of action of 4-((8-(4-Cyanophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)amino)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby preventing their activity. It can also interact with receptors, modulating their signaling pathways.
相似化合物的比较
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: A simpler analog that lacks the benzoic acid moiety.
4-Cyanophenyl derivatives: Compounds with similar structural features but different functional groups.
Uniqueness
4-((8-(4-Cyanophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)amino)benzoic acid is unique due to the combination of the triazolo[1,5-a]pyridine ring and the benzoic acid moiety. This structural feature imparts specific chemical and biological properties that are not observed in simpler analogs.
属性
CAS 编号 |
1202618-28-7 |
|---|---|
分子式 |
C20H13N5O2 |
分子量 |
355.3 g/mol |
IUPAC 名称 |
4-[[8-(4-cyanophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl]amino]benzoic acid |
InChI |
InChI=1S/C20H13N5O2/c21-12-13-3-5-14(6-4-13)17-2-1-11-25-18(17)23-20(24-25)22-16-9-7-15(8-10-16)19(26)27/h1-11H,(H,22,24)(H,26,27) |
InChI 键 |
POIRYGNMUNQVER-UHFFFAOYSA-N |
规范 SMILES |
C1=CN2C(=NC(=N2)NC3=CC=C(C=C3)C(=O)O)C(=C1)C4=CC=C(C=C4)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


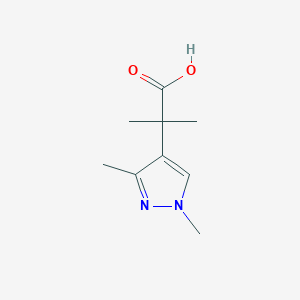
![1-[(4-Bromophenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B13075855.png)
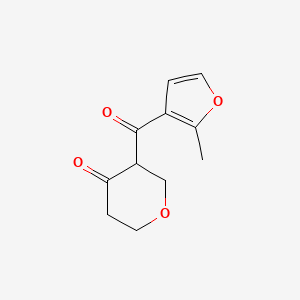

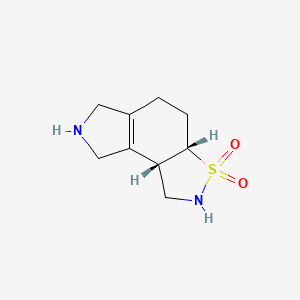

![1-Ethyl-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13075894.png)
![6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylicacid](/img/structure/B13075899.png)
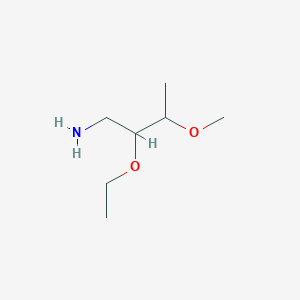
![7-ethyl-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13075915.png)
![2,3,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene](/img/structure/B13075925.png)
![2-[(2-Hydroxy-ethyl)-(4-nitroso-phenyl)-amino]-ethanol hcl](/img/structure/B13075927.png)
![(3S)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-OL](/img/structure/B13075933.png)
